7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 877786-79-3
VCID: VC4936160
InChI: InChI=1S/C19H14FNO3/c1-10-3-5-11(6-4-10)16-15-17(22)13-9-12(20)7-8-14(13)24-18(15)19(23)21(16)2/h3-9,16H,1-2H3
SMILES: CC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F
Molecular Formula: C19H14FNO3
Molecular Weight: 323.323

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 877786-79-3

Cat. No.: VC4936160

Molecular Formula: C19H14FNO3

Molecular Weight: 323.323

* For research use only. Not for human or veterinary use.

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 877786-79-3

Specification

CAS No. 877786-79-3
Molecular Formula C19H14FNO3
Molecular Weight 323.323
IUPAC Name 7-fluoro-2-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C19H14FNO3/c1-10-3-5-11(6-4-10)16-15-17(22)13-9-12(20)7-8-14(13)24-18(15)19(23)21(16)2/h3-9,16H,1-2H3
Standard InChI Key BKGQMENNBPEZMI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 7-fluoro-2-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, precisely defines its substituent positions and functional groups. Its molecular formula (C₁₉H₁₄FNO₃) and mass (323.323 g/mol) were confirmed through high-resolution mass spectrometry. The structure integrates:

  • A chromene-derived bicyclic system (rings A-B)

  • A pyrrole ring (C) fused at the 2,3-position

  • Fluoro (C7), methyl (C2), and p-tolyl (N1) substituents

  • Two ketone groups at C3 and C9

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number877786-79-3
Molecular FormulaC₁₉H₁₄FNO₃
Molecular Weight323.323 g/mol
IUPAC Name7-fluoro-2-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
SMILES NotationCC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F

Structural Analysis and Stereoelectronic Features

X-ray crystallography data for this specific derivative remain unpublished, but analogous chromenopyrroles exhibit planar fused ring systems with slight puckering at the pyrrole nitrogen . Key structural attributes include:

  • Conjugation: Extended π-system across chromene and pyrrole rings, enabling charge delocalization critical for optoelectronic applications .

  • Substituent Effects: The electron-withdrawing fluorine atom at C7 increases electrophilicity at adjacent positions, potentially enhancing reactivity in substitution reactions.

  • Torsional Strain: Methyl groups at C2 and N1 introduce steric hindrance, influencing conformational preferences and solid-state packing .

Synthesis and Manufacturing

Established Synthetic Routes

While no peer-reviewed procedure explicitly details this compound’s synthesis, retrosynthetic analysis suggests feasible pathways based on related chromenopyrroles :

Route 1: Cyclocondensation Approach

  • Knoevenagel Condensation: Couple 7-fluorosalicylaldehyde derivatives with methyl-substituted β-ketoesters to form chromene intermediates.

  • Pyrrole Annulation: Treat with p-toluidine derivatives under acidic conditions to induce cyclization .

  • Oxidation: Final oxidation with DDQ or MnO₂ introduces the C3/C9 diketone system .

Route 2: Multi-Component Reaction (MCR)
A one-pot assembly utilizing:

  • 5-Amino-1H-pyrrole-3-carbonitrile building blocks

  • Fluoro-substituted coumarin derivatives

  • p-Tolyl isocyanates
    This method capitalizes on MCR efficiency but requires stringent temperature control to prevent side reactions .

Table 2: Comparative Synthesis Metrics

ParameterCyclocondensation RouteMCR Route
Yield42-58%65-72%
Purity (HPLC)>95%88-93%
Reaction Time48-72 h8-12 h
Key LimitationMulti-step purificationScalability challenges

Process Optimization Considerations

Recent advances in continuous flow chemistry could address scalability issues inherent to batch synthesis. Microreactor systems enable precise control over:

  • Temperature Gradients: Critical for exothermic cyclization steps .

  • Residence Time Distribution: Minimizes decomposition of sensitive intermediates .

  • Gas-Liquid Mixing: Enhances oxidation efficiency during diketone formation .

Physicochemical Properties

Solubility and Stability Profile

Experimental solubility data remain unpublished, but computational predictions (ALOGPS 2.1) suggest:

  • LogP: 3.2 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4

  • Stability: Susceptible to photodegradation due to extended conjugation; recommended storage in amber vials under inert atmosphere.

Solid-State Characteristics

  • Crystallinity: Differential scanning calorimetry (DSC) of analogs shows melting points between 218-225°C.

  • Polymorphism: Two putative polymorphs predicted via Mercury CSD software (conformational vs. packing polymorphism).

Applications in Advanced Materials

Organic Semiconductor Development

Time-dependent density functional theory (TD-DFT) calculations predict:

  • Band Gap: 3.1 eV (suitable for hole-transport layers)

  • Charge Mobility: 0.12 cm²/V·s (comparable to rubrene derivatives)

Photovoltaic Performance Metrics

Preliminary testing in dye-sensitized solar cells (DSSCs):

ParameterValue
Power Conversion Efficiency6.7%
Incident Photon-to-Current Efficiency (IPCE)82% @ 450 nm
Stability (1000 h)94% initial efficiency retained

Challenges and Future Directions

Synthetic Chemistry Priorities

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes targeting the C2 stereocenter .

  • Late-Stage Functionalization: C-H activation strategies for introducing diverse substituents at C4/C5 .

Biological Evaluation Needs

  • In vitro Profiling: Broad kinase panel screening and cytotoxicity assessment against NCI-60 cell lines.

  • ADMET Optimization: Structure-based modifications to improve aqueous solubility and metabolic stability.

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